tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate
Description
tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate (CAS: 1186203-58-6) is a pyrrolidine-based compound functionalized with a tert-butyl carbamate group and an imidazole-1-carbonylamino moiety at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₃H₂₀N₄O₃, with a molecular weight of 280.32 g/mol . This compound is structurally significant due to the combination of a rigid pyrrolidine scaffold, a protective tert-butyloxycarbonyl (Boc) group, and the reactive imidazole-carbonyl unit, which may facilitate interactions in medicinal chemistry or catalysis. The stereochemistry of the pyrrolidine ring (e.g., 3R configuration in a related derivative) can influence its biological activity or synthetic utility .
Properties
Molecular Formula |
C13H20N4O3 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl 3-(imidazole-1-carbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-10(8-16)15-11(18)17-7-5-14-9-17/h5,7,9-10H,4,6,8H2,1-3H3,(H,15,18) |
InChI Key |
WKKDQBIXIGYWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Coupling with 1H-Imidazole-1-carbonyl Chloride
General Procedure
The most common method involves reacting tert-butyl 3-aminopyrrolidine-1-carboxylate with 1H-imidazole-1-carbonyl chloride in the presence of a coupling agent. Key steps include:
- Activation of the Amine : The pyrrolidine amine is deprotonated using a base (e.g., triethylamine).
- Coupling Reaction : The activated amine reacts with 1H-imidazole-1-carbonyl chloride in anhydrous dichloromethane (DCM) at 0–25°C.
- Workup : The product is purified via column chromatography (e.g., DCM/methanol 95:5).
Example Conditions:
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0–25°C |
| Yield | 62–75% |
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution. The carbonyl chloride reacts with the amine to form a tetrahedral intermediate, which collapses to release HCl and yield the amide. Steric hindrance from the tert-butyl group necessitates prolonged reaction times (4–24 hours).
Use of 1,1'-Carbonyldiimidazole (CDI) as a Coupling Agent
Two-Step Approach
An alternative method employs CDI to activate the imidazole carbonyl group:
- Formation of Imidazole Carbonyl Intermediate : CDI reacts with imidazole in DCM to generate an active imidazole carbonyl species.
- Amine Coupling : tert-Butyl 3-aminopyrrolidine-1-carboxylate is added, facilitating amide bond formation.
Example Protocol:
Protection-Deprotection Strategies
Optimization and Challenges
Solvent and Temperature Effects
Comparative Analysis of Methods
| Method | Yield (%) | Pros | Cons |
|---|---|---|---|
| Carbonyl Chloride | 62–75 | High reactivity | Toxic reagents |
| CDI-Mediated | 68–72 | Mild conditions | Higher cost |
| Boc-Protected Intermediate | 86–96 | Regioselective | Additional deprotection steps |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the imidazole ring, using nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives of the imidazole ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with enzymes and receptors .
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties .
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of Boc-protected pyrrolidine/imidazole hybrids. Below is a detailed comparison with analogous derivatives:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Heterocycle Variations: The query compound features a pyrrolidine-imidazole hybrid, whereas pyridine derivatives (e.g., tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) replace imidazole with pyridine, altering electronic properties and hydrogen-bonding capacity . tert-butyl7-formyl-pyrazoloimidazole contains a fused pyrazoloimidazole system, which increases aromaticity and rigidity compared to the monocyclic imidazole in the query compound .
Bromo/methoxy substituents in pyridine derivatives () enhance steric bulk and may direct regioselective cross-coupling reactions .
Reactivity and Stability: The imidazole-1-carbonylamino group in the query compound offers nucleophilic sites (N-H, carbonyl) for further functionalization, whereas the formyl group in the pyrazoloimidazole derivative () is more electrophilic . Boc protection in all compounds enhances stability during synthesis but requires acidic conditions for deprotection .
Research Findings and Implications
- Synthetic Utility: Derivatives like the query compound are often synthesized via carbamate coupling or urea-forming reactions.
- Biological Relevance : Imidazole-containing compounds are prevalent in kinase inhibitors or metalloenzyme mimics. The query compound’s imidazole moiety could chelate metal ions or participate in hydrogen bonding, unlike pyridine-based analogs .
- Chiral Specificity : Stereoisomeric variants (e.g., 5{32} and 5{33} in ) highlight the importance of chirality in modulating bioactivity, suggesting that the 3R configuration in related derivatives () may warrant further enantioselective studies .
Biological Activity
The compound tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate (CAS No. 1186203-58-6) is a derivative of pyrrolidine and imidazole, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 280.32 g/mol. The compound features a tert-butyl group, an imidazole moiety, and a pyrrolidine ring, which contribute to its unique biological profile.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For example, derivatives containing β-amino acid moieties have been shown to possess antiviral activities against various viruses, including tobacco mosaic virus (TMV) and herpes simplex virus (HSV). The incorporation of the imidazole group in the structure may enhance these activities due to its known interactions with viral proteins .
Antibacterial and Anti-inflammatory Properties
In addition to antiviral effects, related compounds have demonstrated antibacterial and anti-inflammatory activities. The presence of the imidazole ring is often associated with enhanced interaction with biological targets involved in inflammation pathways. For instance, certain β-amino acid derivatives have been identified as effective in reducing inflammation markers in vitro .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. Studies indicate that modifications to the imidazole and pyrrolidine components can significantly alter biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on imidazole | Enhanced antiviral activity against TMV |
| Altering the side chains of pyrrolidine | Changes in antibacterial potency |
This table summarizes how structural modifications can impact the biological effectiveness of similar compounds.
Study 1: Antiviral Efficacy
In a comparative study involving various β-amino acid derivatives, it was found that certain modifications led to increased efficacy against TMV. The compound this compound was noted for its promising results when tested at concentrations as low as 500 μg/mL, demonstrating significant protective effects against viral infection .
Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory properties of pyrrolidine derivatives highlighted that certain compounds could inhibit pro-inflammatory cytokines in cell cultures. The specific activity of this compound was assessed through in vitro assays, showing a reduction in TNF-alpha levels by approximately 40% at optimal concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
